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molecular formula C8H7BrO2S B2768266 3-Bromo-5-(methylthio)benzoic acid CAS No. 453566-00-2

3-Bromo-5-(methylthio)benzoic acid

Cat. No. B2768266
M. Wt: 247.11
InChI Key: SOGHHCXGNPQCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946439B2

Procedure details

To a stirred mixture of 3-bromo-5-methylsulfanyl-benzoic acid (2.2 g, 8.9 mmol), methylene chloride (100 mL), and DMF (5 drops) at 0° C. was added oxalyl chloride (1.0 mL, 12 mmol). The mixture was slowly warmed to room temperature and stirred at room temperature overnight. Methanol (5.0 mL, 120 mmol) and N,N-diisopropylethylamine (5.0 mL, 29 mmol) were added and the mixture was stirred at room temperature for 3 h and then concentrated. The residue was purified by silica gel column (0-50% EtOAc/hexane) to yield an oil. 1H NMR (400 MHz, CDCl3): δ 7.91 (t, 1H, J=1.6 Hz), 7.81 (t, 1H, J=1.6 Hz), 7.52 (t, 1H, J=1.6 Hz), 3.92 (s, 3H), 2.52 (s, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:11][CH3:12])[CH:10]=1)[C:5]([OH:7])=[O:6].[C:13](Cl)(=O)C(Cl)=O.CO.C(N(CC)C(C)C)(C)C>CN(C=O)C.C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:11][CH3:12])[CH:10]=1)[C:5]([O:7][CH3:13])=[O:6]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)SC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column (0-50% EtOAc/hexane)
CUSTOM
Type
CUSTOM
Details
to yield an oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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